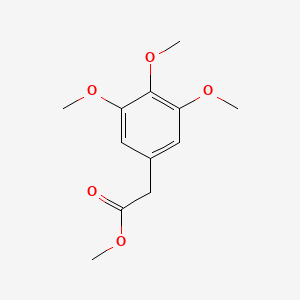![molecular formula C14H25BO4 B1310679 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran CAS No. 642066-70-4](/img/structure/B1310679.png)
2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran" is a chemical species that is likely to be of interest due to the presence of a tetrahydropyran ring and a dioxaborolane moiety. Tetrahydropyrans are a class of compounds that are significant in organic chemistry and medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. The dioxaborolane group is often used in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.
Synthesis Analysis
The synthesis of related tetrahydropyran compounds has been demonstrated through various methods, including palladium-catalyzed reactions. For instance, the stereospecific synthesis of 2,6-disubstituted tetrahydropyrans has been achieved using PdCl2(CH3CN)2 as a catalyst, which facilitates intramolecular cyclizations with high diastereoselectivities . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds containing the dioxaborolane moiety has been characterized using techniques such as X-ray diffraction and density functional theory (DFT) studies. For example, the structure of a pyrazole derivative with a dioxaborolane group was confirmed by FT-IR, NMR spectroscopies, and X-ray diffraction, with DFT calculations corroborating the results . These techniques are essential for confirming the molecular geometry and electronic structure of such compounds.
Chemical Reactions Analysis
The dioxaborolane group is known for its reactivity in Suzuki coupling reactions, which are used to create carbon-carbon bonds. The reactivity of pyridin-2-ylboron derivatives, which are structurally similar to the compound , has been studied, revealing differences in chemical reactivity and stability due to structural differences and HOMO/LUMO distributions . These findings suggest that the dioxaborolane group in the compound of interest may also exhibit unique reactivity patterns.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran" are not provided in the papers, related compounds such as substituted 2-aminobenzo[b]pyrans and tetrahydropyran derivatives have been synthesized and characterized, which can give insights into the behavior of similar structures . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, would be influenced by the functional groups present in the molecule.
Scientific Research Applications
Synthesis and Characterization
- A study by Liao et al. (2022) focuses on the synthesis and characterization of a closely related compound, providing insights into the molecular structure using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. This work is essential for understanding the basic properties and potential applications of such compounds (Liao, T., Liu, X., Wang, Y.-Z., & Zhou, Z., 2022).
Luminescent Properties
- Cheon et al. (2005) synthesized copolymers using a compound similar to 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran. These copolymers displayed unique luminescent properties, suggesting potential applications in photoluminescence and electroluminescence (Cheon, C., Joo, S.-H., Kim, K., Jin, J.-I., Shin, H., & Kim, Y. R., 2005).
Enhanced Brightness and Emission-Tuning
- Fischer et al. (2013) conducted a study where similar compounds were used to create nanoparticles that exhibited bright fluorescence emission. This suggests the potential of these compounds in developing fluorescence-based applications, like imaging and sensing (Fischer, C. S., Baier, M., & Mecking, S., 2013).
Application in H2O2 Detection
- Nie et al. (2020) designed and synthesized a pyrene derivative using a similar compound, showing sensitivity and selectivity for H2O2. This demonstrates its potential application in detecting hydrogen peroxide in living cells (Nie, J., Sun, W.-H., Zhao, Y., Miao, B.-X., & Ni, Z., 2020).
Structural Analysis via DFT Studies
- Yang et al. (2021) analyzed the structure of a similar compound using Density Functional Theory (DFT). Such studies are crucial for predicting the reactivity and properties of these compounds, contributing to their application in various fields (Yang, Z., Huang, P.-Y., Chen, J., Chen, Y., Gao, T., Chai, H., & Zhao, C.-S., 2021).
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-3-(oxan-2-yloxy)prop-1-enyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO4/c1-13(2)14(3,4)19-15(18-13)9-7-11-17-12-8-5-6-10-16-12/h7,9,12H,5-6,8,10-11H2,1-4H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSOBXCZCRNELG-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/COC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran | |
CAS RN |
642066-70-4 |
Source


|
| Record name | 3-(Tetrahydropyran-2-yloxy)prop-1-en-1-ylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

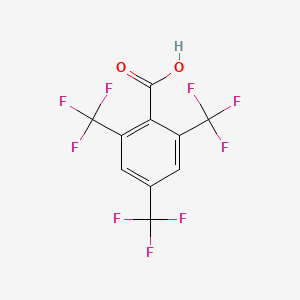
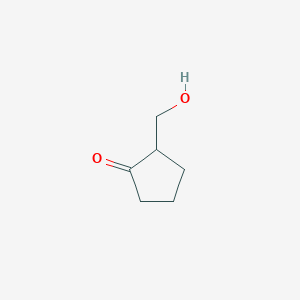
![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)


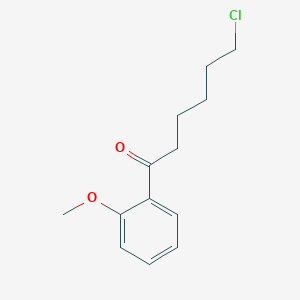


![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)
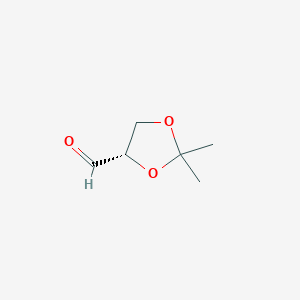
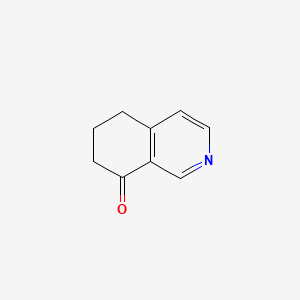
![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)
![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)
